3-Bromo-4-hydroxy-5-nitrobenzonitrile
Description
3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS: 1828-58-6) is a benzonitrile derivative featuring bromine, hydroxyl, and nitro substituents at the 3-, 4-, and 5-positions of the aromatic ring, respectively. Its molecular formula is C₇H₃BrN₂O₃, and it is commercially available at 95% purity . The nitro group at position 5 is a strong electron-withdrawing group (EWG), which significantly influences the compound's electronic properties, such as enhancing the acidity of the hydroxyl group at position 3. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, particularly in reactions requiring further functionalization of the nitro group (e.g., reduction to amines) .
Properties
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPYAZLXACFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171333 | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-58-6 | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-5-nitrobenzonitrile with sodium hydroxide under alkaline conditions. The reaction proceeds through the conversion of the dibromo compound to the desired product . Another method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures .
Chemical Reactions Analysis
3-Bromo-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The following compounds share the benzonitrile core with bromine and hydroxyl substituents at positions 3 and 4 but differ in the substituent at position 5:
Electronic and Reactivity Differences
Nitro vs. Methoxy Substituents
- Nitro (NO₂): Strong EWG increases the acidity of the hydroxyl group (pKa reduction) and stabilizes negative charges, making the compound more reactive in deprotonation or nucleophilic substitution reactions . The nitro group is a precursor for amine synthesis via reduction.
- Methoxy (OMe) : Electron-donating via resonance (+M effect), reducing hydroxyl acidity. This substituent may improve solubility in organic solvents and serve as a protecting group in synthetic pathways .
Nitro vs. Iodo Substituents
- Iodo (I) : While iodine is less electronegative than bromine, its larger atomic radius introduces steric hindrance. The iodo group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization .
Nitro vs. SF₅ Substituents
Functional Group Variants
Compounds with alternative functional groups, such as aldehydes or amines, exhibit distinct reactivity:
- 3-Bromo-5-nitrobenzaldehyde (CAS: 355134-13-3): The aldehyde group replaces nitrile, enabling condensation reactions (e.g., formation of hydrazones) .
- Amino-bromobenzonitriles (e.g., 3-Amino-5-bromobenzonitrile, CAS: 220583-56-2): Amino groups introduce basicity and hydrogen-bonding capacity, expanding utility in coordination chemistry .
Biological Activity
3-Bromo-4-hydroxy-5-nitrobenzonitrile, a compound with the molecular formula CHBrNO, is an aromatic nitrile derivative known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and relevant case studies.
This compound is characterized by the presence of a bromine atom, a hydroxyl group (-OH), and a nitro group (-NO) attached to a benzonitrile backbone. These functional groups contribute to its reactivity and biological activity. The compound's molecular weight is approximately 232.02 g/mol.
Anthelmintic Properties
Research has indicated that this compound exhibits significant anthelmintic activity , making it a candidate for developing treatments against parasitic infections. Studies have shown that compounds with similar structures can effectively inhibit the growth of parasitic worms, suggesting that this compound may have similar effects due to its structural characteristics .
Herbicidal Activity
As a derivative of bromoxynil, this compound has been studied for its herbicidal properties . It acts as a selective herbicide targeting broadleaf weeds by inhibiting photosynthesis, thereby disrupting energy production in plants . The compound's mechanism involves interference with chlorophyll synthesis, leading to plant death.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound's reactivity and biological interactions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Hydroxybenzonitrile | CHNO | Lacks nitro group; simpler structure |
| 4-Hydroxy-3-nitrobenzonitrile | CHNO | Nitro group at position 4; different reactivity |
| Nitroxinil | CHINO | Contains iodine; used as an anthelmintic |
| This compound | CHBrNO | Bromine substitution alters reactivity |
This table highlights how the presence of different functional groups influences the biological activity and potential applications of these compounds.
Case Studies
- Anthelmintic Activity Study : A study conducted on various brominated benzonitriles demonstrated that compounds similar to this compound exhibited effective inhibition of larval development in nematodes. The results indicated a dose-dependent response, supporting further investigation into its use as an anthelmintic agent .
- Herbicidal Efficacy : In agricultural trials, this compound showed promising results in controlling broadleaf weeds in crops. The compound was applied at varying concentrations, revealing effective weed suppression without significant phytotoxicity to crops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
